N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound with a molecular formula of C14H22INO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine typically involves a multi-step process. One common method includes the reaction of 4-iodophenol with ethylene oxide to form 2-(4-iodophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce N-[2-(4-iodophenoxy)ethoxy]ethylamine. Finally, this compound is reacted with butan-2-amine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form corresponding iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming phenoxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets. The iodophenoxy group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-Iodophenoxy)ethoxy]ethyl}-2-propanaminium
- N-{2-[2-(4-Iodophenoxy)ethoxy]ethyl}-1-butanamine
Uniqueness
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and potential applications. The presence of the iodophenoxy group, combined with the ethoxy and butan-2-amine moieties, makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO2.C2H2O4/c1-3-12(2)16-8-9-17-10-11-18-14-6-4-13(15)5-7-14;3-1(4)2(5)6/h4-7,12,16H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDZALXPKQPWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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